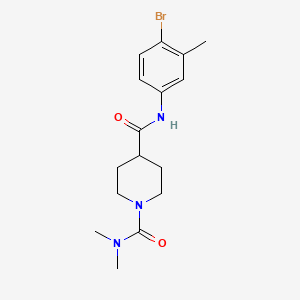
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide, also known as MDMA, is a synthetic compound that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, in recent years, MDMA has also gained attention in scientific research due to its potential therapeutic applications in the treatment of various mental health disorders.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide acts primarily on the serotonin system in the brain. It stimulates the release of serotonin from the presynaptic neurons and blocks its reuptake, leading to an increase in the extracellular concentration of serotonin. This increase in serotonin levels is responsible for the euphoric and empathogenic effects of this compound. Additionally, this compound also affects the release and reuptake of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. Long-term effects of this compound use include neurotoxicity, cognitive impairment, and mood disorders. However, these effects are primarily observed in heavy users and can be mitigated by responsible use and proper dosing.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. Additionally, this compound produces robust and consistent effects, making it useful for studying the neurobiological basis of emotional processing and social behavior. However, the recreational use of this compound has made it a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several areas of future research that could expand our understanding of 3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide's therapeutic potential. One area of interest is the use of this compound in the treatment of other mental health disorders, such as addiction and autism spectrum disorder. Additionally, there is a need for further research into the long-term effects of this compound use, as well as the development of safer and more effective dosing regimens. Finally, there is a need for more research into the neurobiological basis of this compound's effects, which could lead to the development of new treatments for mental health disorders.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide has shown promising results in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that this compound-assisted psychotherapy can help patients overcome their emotional trauma by enhancing their ability to process and integrate traumatic memories. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to a state of increased emotional openness and empathy.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-methylheptan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(2)5-4-6-14(3)19-18(20)10-8-15-7-9-16-17(11-15)22-12-21-16/h7-11,13-14H,4-6,12H2,1-3H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMYNURMUARWDE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324827.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)

![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)